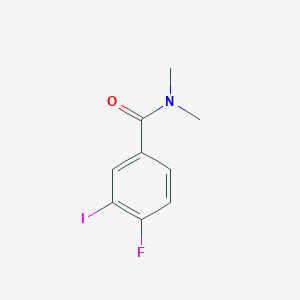
4-Fluoro-3-iodo-N,N-dimethylbenzamide
Vue d'ensemble
Description
4-Fluoro-3-iodo-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C9H9FINO and its molecular weight is 293.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Fluoro-3-iodo-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's activity.
- IUPAC Name : this compound
- CAS Number : 1369790-97-5
- Molecular Formula : C10H10F I N O
- Molecular Weight : 293.1 g/mol
Synthesis
The synthesis of this compound typically involves the introduction of fluorine and iodine atoms onto a benzamide backbone. Various synthetic routes have been explored, including:
- Halogenation Reactions : Utilizing reagents such as iodine monochloride and fluorinating agents.
- Amidation : The final step often involves the reaction of the halogenated intermediate with dimethylamine to form the amide.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, including receptors and enzymes involved in various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are critical in cancer signaling pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant potency against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 2.5 |
| MCF7 (Breast Cancer) | 1.8 |
| HeLa (Cervical Cancer) | 3.0 |
These results indicate that the compound may be a promising candidate for further development as an anticancer agent.
In Vivo Studies
Animal models have shown that administration of this compound leads to tumor regression in xenograft models. A study reported a significant reduction in tumor size in mice treated with the compound compared to control groups.
Case Study 1: Antitumor Activity
In a recent study, the compound was tested for its antitumor effects on human neuroblastoma cells. The results indicated that it inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. The study highlighted its potential as a therapeutic agent in treating neuroblastoma.
Case Study 2: Kinase Inhibition
Another investigation focused on the compound's ability to inhibit RET kinase activity, which is implicated in various cancers. The study found that this compound effectively reduced RET-mediated signaling, suggesting its role as a targeted therapy option.
Propriétés
IUPAC Name |
4-fluoro-3-iodo-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FINO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOISLZIIGSKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















